Diethyl furan-2,5-dicarboxylate
Overview
Description
Synthesis Analysis
Diethyl furan-2,5-dicarboxylate can be synthesized through various chemical routes. One approach involves the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B, to produce novel biobased furan polyesters with desirable physical properties (Jiang et al., 2014). Another method includes the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan through acid-catalyzed condensation, demonstrating the versatility in functionalizing the furan ring (Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of diethyl furan-2,5-dicarboxylate is characterized by its furan backbone and the presence of ester functional groups at the 2 and 5 positions. This structure contributes to its reactivity and potential for further functionalization, making it a versatile monomer for polymer synthesis.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. For example, it can undergo enzyme-catalyzed oxidation, converting 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a reaction showcasing its potential for green chemistry applications (Dijkman et al., 2014). Moreover, its structure allows for the synthesis of polymers, including polyethylene furandicarboxylate (PEF), indicating its significance in developing sustainable materials (Dick et al., 2017).
Scientific Research Applications
Organic Semiconductors : Kadac, Bosiak, and Nowaczyk (2012) investigated a compound structurally similar to Diethyl furan-2,5-dicarboxylate, Diethyl 2,6-distyrylbenzofuro[5,6-b]furan-3,7-dicarboxylate (dSBFF), for its potential as a low molecular weight organic semiconductor (Kadac, Bosiak, & Nowaczyk, 2012).
Green Chemistry : Dick et al. (2017) demonstrated that carboxylation of furoate with high K+/Cs+ blends and the removal of H2O can efficiently produce 89% pure FDCA, a promising biomass-derived diacid for polyethylene terephthalate (Dick et al., 2017).
Synthesis of Complex Molecules : Wang et al. (2005) synthesized 2,5-bis(diethyl-3′-indolyl)methylfuran and its N,N′-dimetallated complexes, showing promise in the synthesis and X-ray crystal structures of these compounds (Wang et al., 2005).
Biobased Polyesters : Kim et al. (2019) developed a strategy for high-yield furan dicarboxylate production, which is important for the economics of biobased polyester production (Kim et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl furan-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMGTWRSNXLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344506 | |
Record name | diethyl furan-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl furan-2,5-dicarboxylate | |
CAS RN |
53662-83-2 | |
Record name | diethyl furan-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl furan-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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